molecular formula C13H11N5O B1445134 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1497256-46-8

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1445134
CAS No.: 1497256-46-8
M. Wt: 253.26 g/mol
InChI Key: RUEFRLMMQBLXSZ-UHFFFAOYSA-N
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Description

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazine and aniline groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring, which can then be further functionalized to introduce the pyrazine and aniline groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, reduction could produce amine derivatives, and substitution reactions could introduce various functional groups onto the aniline ring.

Scientific Research Applications

2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives might exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine and oxadiazole rings, such as:

  • 2-(Pyrazin-2-yl)-1,3,4-oxadiazole
  • 2-(Pyrazin-2-yl)-1,2,4-triazole
  • 2-(Pyrazin-2-yl)-1,3,4-thiadiazole

Uniqueness

What sets 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline apart is the specific arrangement of its functional groups, which can confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

IUPAC Name

2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-10-4-2-1-3-9(10)7-12-17-13(18-19-12)11-8-15-5-6-16-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEFRLMMQBLXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 4
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 5
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 6
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2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

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